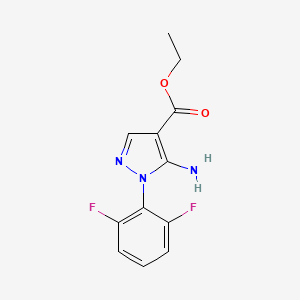

7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

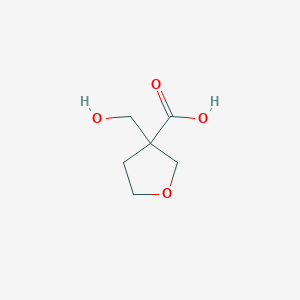

“7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid” is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 . This compound is in the form of a powder .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities . A unique Rh (III)-catalyzed C-H activation of N -phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans . A highly effective cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5FO3/c10-7-3-1-2-5-6 (9 (11)12)4-13-8 (5)7/h1-4H, (H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, a Rh (III)-catalyzed annulation between salicylaldehydes and diazo compounds offers good functional group tolerance, scalability, and a controllable chemoselectivity .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal . The boiling point is not specified .Aplicaciones Científicas De Investigación

7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has been used in a variety of scientific experiments, including the synthesis of drugs, the development of new materials, and the study of biochemistry and physiology. This compound has been used in the synthesis of antimalarial drugs, such as artemisinin, and it has been used in the synthesis of other drugs, such as anti-cancer agents. This compound has also been used in the development of new materials, such as polymers, and it has been used in the study of biochemistry and physiology, such as the study of the effects of hormones on cells.

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens . This suggests that the fluoro group in the 7-position of this compound might play a crucial role in its interaction with its targets.

Biochemical Pathways

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may induce cell death or inhibit cell proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several advantages in laboratory experiments. This compound is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. This compound is also a relatively stable compound, and it can be stored for extended periods of time without significant degradation. The main limitation of this compound in laboratory experiments is that it is not very soluble in water, so it must be dissolved in organic solvents before it can be used.

Direcciones Futuras

There are several potential future directions for the use of 7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid in scientific research. This compound could be used in the synthesis of new drugs and materials, and it could be used to study the effects of hormones on cells. This compound could also be used in the development of new catalysts, and it could be used to study the effects of environmental toxins on cells. Additionally, this compound could be used in the study of the structure and function of proteins, and it could be used to study the effects of drugs on cells.

Métodos De Síntesis

7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be synthesized from various starting materials, such as aryl halides, aryl amines, and aryl boronic acids. The most common method of synthesis is the Vilsmeier-Haack reaction, which involves the reaction of an aryl halide with phosphorus oxychloride and dimethylformamide. This method produces a high yield of this compound and is relatively easy to perform. Other methods of synthesis include the Heck reaction, the Suzuki-Miyaura reaction, and the Ullmann reaction.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBFDMCUQBVSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, 2-amino-N-[(1,2-dihydro-2-oxo-3-quinolinyl)methyl]-](/img/structure/B6618140.png)

![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)

![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)

![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)

![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)